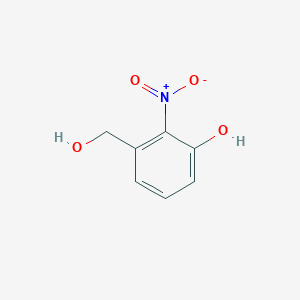
3-(Hydroxymethyl)-2-nitrophenol
Descripción general
Descripción
3-(Hydroxymethyl)-2-nitrophenol, also known as Triclosan, is a chemical compound that has been widely used as an antimicrobial agent in various products, such as soaps, toothpaste, and cosmetics. It was first developed in the 1960s and has since been used extensively due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. In recent years, there has been growing concern about the potential health and environmental risks associated with the use of Triclosan, leading to a ban on its use in certain products.
Aplicaciones Científicas De Investigación
Synthesis of Furan Derivatives
3-(Hydroxymethyl)-2-nitrophenol: can be used in the synthesis of furan derivatives, which are compounds with a wide range of applications in the chemical industry. A notable example is the one-pot Wittig synthesis of methyl-3-[5-(hydroxymethyl)-2-furyl]acrylate from fructose . This process involves the transformation of carbohydrates into stable furan compounds, which are valuable for biological screening due to their good water solubility and potential biological activity.
Development of Antioxidants
This compound may serve as a precursor in the development of antioxidants. For instance, derivatives of 3-(Hydroxymethyl)-2-nitrophenol have been studied for their antioxidant properties, which are crucial in protecting against oxidative stress . These antioxidants can be used in various industries, including food preservation, cosmetics, and pharmaceuticals, to extend shelf life and prevent oxidation.
Biological Screening
The derivatives of 3-(Hydroxymethyl)-2-nitrophenol are promising for biological screening. They can be used to test for biological activity, such as antimicrobial or anti-inflammatory properties, which is essential in the discovery of new drugs and therapeutic agents .
Material Science
In material science, 3-(Hydroxymethyl)-2-nitrophenol derivatives can be designed to have specific functional properties like electrical conductivity, corrosion resistance, and biological activity. These materials can be applied in the development of new electronic devices, coatings, and biocompatible materials .
Renewable Biomass Processing
The compound plays a role in the processing of renewable biomass. As the world moves towards sustainable sources, 3-(Hydroxymethyl)-2-nitrophenol can be used to convert biomass into valuable chemicals, serving as an alternative to nonrenewable natural resources .
Chemical Industry Applications
Lastly, the chemical industry can utilize 3-(Hydroxymethyl)-2-nitrophenol in the production of various chemicals. Its derivatives can be used as intermediates in the synthesis of dyes, resins, and other polymers, which are integral to manufacturing a wide array of products .
Propiedades
IUPAC Name |
3-(hydroxymethyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEWMNYPPSLSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-2-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





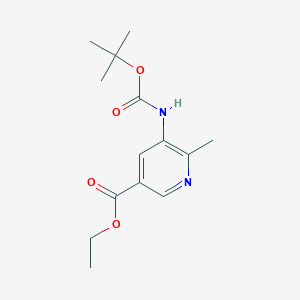
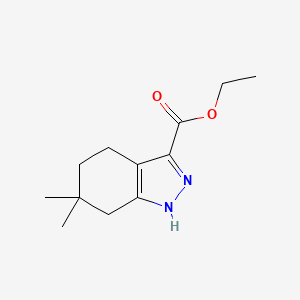
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)

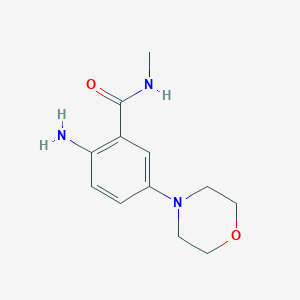
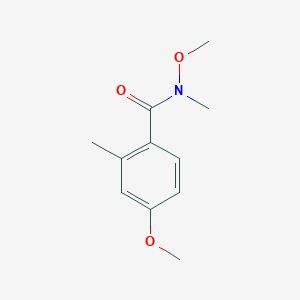
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
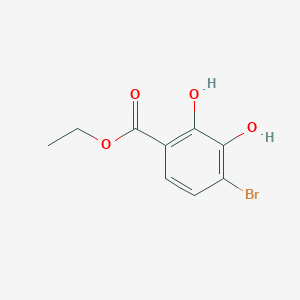


![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)
